

An In-depth Technical Guide to 1-Bromoeicosane and its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromoeicosane**

Cat. No.: **B1265406**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoeicosane, a long-chain saturated alkyl halide, serves as a versatile building block in organic synthesis and materials science. Its extended twenty-carbon chain imparts significant lipophilicity, making it a valuable precursor for molecules designed to interact with nonpolar environments, such as cell membranes or polymer matrices. This technical guide provides a comprehensive overview of **1-Bromoeicosane**, including its synonyms, physicochemical properties, synthesis protocols, and key chemical transformations. The information is tailored for researchers in organic chemistry, materials science, and drug development who utilize long-chain functionalized alkanes in their work.

Synonyms and Identification

1-Bromoeicosane is known by several synonyms in the chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and literature review.

- Systematic Name: **1-Bromoeicosane**
- Common Synonyms: Eicosyl bromide, Icosyl bromide, n-Eicosyl bromide[1]
- CAS Registry Number: 4276-49-7[2]
- Molecular Formula: C₂₀H₄₁Br[2]

- Molecular Weight: 361.45 g/mol [\[1\]](#)

Physicochemical Properties

The physical and chemical properties of **1-Bromoeicosane** are summarized in the table below. These properties are essential for designing reaction conditions and purification procedures.

Property	Value	Reference
Appearance	White to off-white solid	[1]
Melting Point	36-39 °C	[3]
Boiling Point	221-223 °C at 3 mmHg	
Density	~1.0 g/cm³	
Solubility	Insoluble in water; Soluble in ethers, hydrocarbons, and chlorinated solvents.	
Refractive Index	~1.46	

Spectroscopic Data

Spectroscopy	Key Features
¹ H NMR (CDCl ₃)	δ ~3.4 (t, 2H, -CH ₂ Br), ~1.85 (quint, 2H, -CH ₂ CH ₂ Br), 1.4-1.2 (m, 34H, -(CH ₂) ₁₇ -), 0.88 (t, 3H, -CH ₃)
¹³ C NMR (CDCl ₃)	δ ~33.9 (-CH ₂ Br), ~32.8, ~31.9, ~29.7-29.1, ~28.7, ~28.1, ~22.7, ~14.1 (-CH ₃)
IR (KBr)	ν ~2920, 2850 (C-H stretch), ~1465 (C-H bend), ~645 (C-Br stretch) cm ⁻¹
Mass Spec (EI)	m/z [M] ⁺ and [M+2] ⁺ isotopic pattern for bromine; fragmentation pattern showing successive loss of C _n H _{2n+1} units.

Experimental Protocols

Detailed experimental procedures are provided for the synthesis of **1-Bromoeicosane** and its subsequent chemical transformations. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired purity.

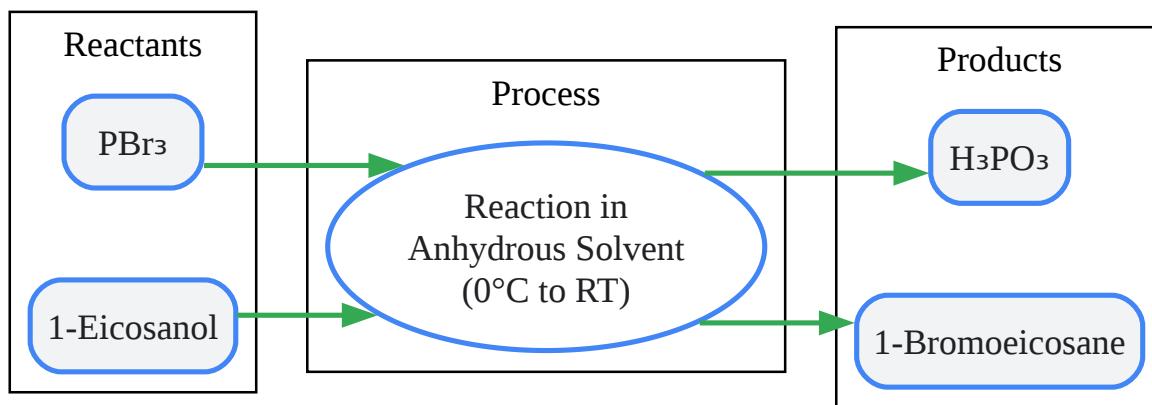
Synthesis of **1-Bromoeicosane** from **1-Eicosanol**

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. The use of phosphorus tribromide (PBr_3) is a common and effective method.

Reaction: $3 R-OH + PBr_3 \rightarrow 3 R-Br + H_3PO_3$

Procedure:

- To a stirred solution of 1-eicosanol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus tribromide (0.33-0.4 equivalents).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into ice-water.
- Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude **1-Bromoeicosane**.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or acetone) to obtain pure **1-Bromoeicosane**.

[Click to download full resolution via product page](#)

Synthesis of **1-Bromoeicosane** from 1-Eicosanol.

Nucleophilic Substitution: Synthesis of 1-Azidoeicosane

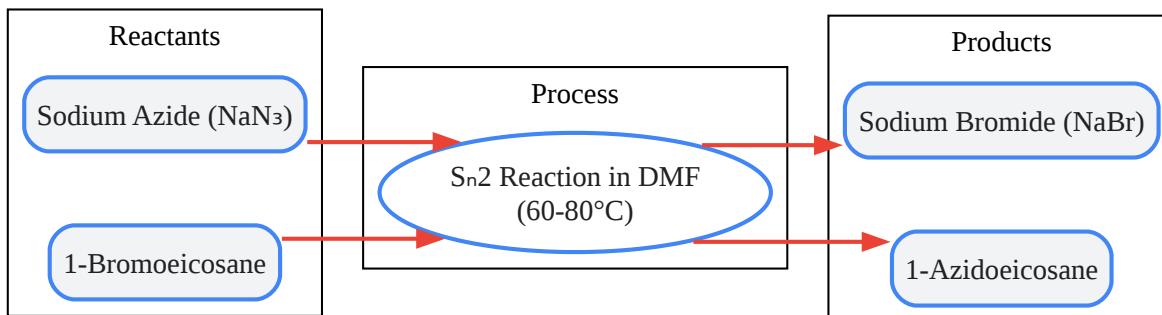
1-Bromoeicosane readily undergoes S_N2 reactions with a variety of nucleophiles. The synthesis of 1-azidoeicosane is a key step in introducing a versatile functional group that can be further transformed, for example, via click chemistry or reduction to an amine.

Reaction: $R-Br + NaN_3 \rightarrow R-N_3 + NaBr$

Procedure:

- Dissolve **1-Bromoeicosane** (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Add sodium azide (NaN_3 , 1.5-3 equivalents) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
- After cooling to room temperature, pour the reaction mixture into water and extract with a nonpolar solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic extracts with water and brine to remove the solvent and residual salts.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-azidoeicosane. Further purification can be achieved by column chromatography if necessary.



[Click to download full resolution via product page](#)

Nucleophilic substitution of **1-Bromoeicosane**.

Elimination Reaction: Synthesis of 1-Eicosene

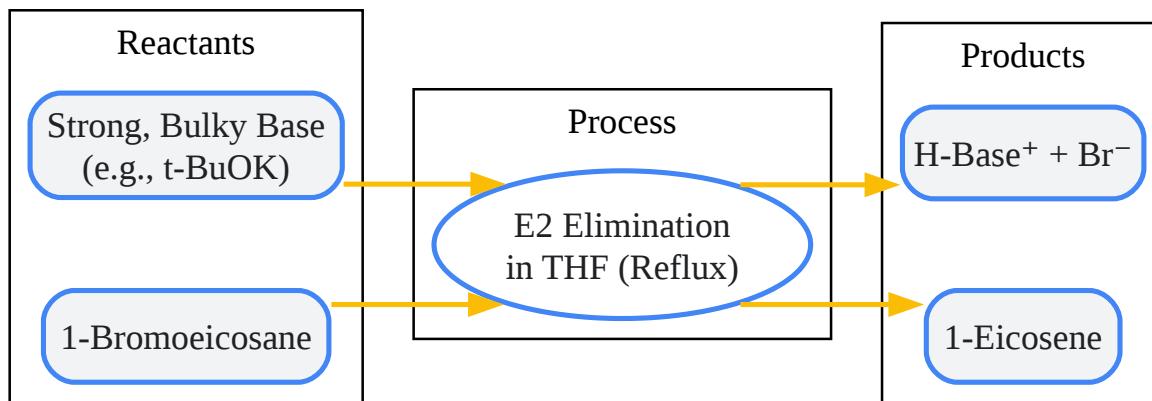
Treatment of **1-Bromoeicosane** with a strong, sterically hindered base favors an E2 elimination reaction to yield the corresponding alkene.

Reaction: R-CH₂CH₂-Br + Base → R-CH=CH₂ + H-Base⁺ + Br⁻

Procedure:

- Dissolve **1-Bromoeicosane** (1 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or tert-butanol.
- Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK, 1.5-2 equivalents), to the solution at room temperature.
- Heat the reaction mixture to reflux for 4-12 hours, monitoring the disappearance of the starting material by TLC or GC.

- After cooling, quench the reaction with water and extract the product with a hydrocarbon solvent like hexanes or pentane.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to give 1-eicosene. The product can be further purified by distillation or chromatography.



[Click to download full resolution via product page](#)

Elimination reaction of **1-Bromoeicosane**.

Applications in Research and Development Materials Science

A significant application of **1-Bromoeicosane** is in the formation of self-assembled monolayers (SAMs) on various surfaces, most notably graphite. The long alkyl chain promotes van der Waals interactions, leading to ordered two-dimensional structures. The terminal bromine atom can influence the packing of these monolayers and serves as a potential site for further chemical modification. These SAMs are of interest for applications in nanoscience, electronics, and surface engineering.

Organic Synthesis and Drug Development

While **1-Bromoeicosane** itself is not known to possess specific biological activity or be directly involved in signaling pathways, its role in drug development is that of a versatile lipophilic

building block. The eicosyl chain can be incorporated into larger molecules to enhance their solubility in lipid bilayers, potentially improving drug delivery and bioavailability. For instance, **1-Bromoeicosane** is a precursor for the synthesis of long-chain quaternary ammonium salts, a class of compounds known for their surfactant and antimicrobial properties. These can be utilized as excipients in pharmaceutical formulations or as active agents themselves.

The Grignard reagent derived from **1-Bromoeicosane**, eicosylmagnesium bromide, is a powerful nucleophile for the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures with a long alkyl tail.

Conclusion

1-Bromoeicosane is a fundamental chemical for researchers requiring a long-chain alkylating agent. Its well-defined physical properties and predictable reactivity in substitution and elimination reactions make it a reliable synthetic intermediate. While its direct application in pharmaceuticals is limited, its utility as a lipophilic building block in the synthesis of more complex molecules with potential therapeutic or formulation-enhancing properties is significant. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-Bromoeicosane | C20H41Br | CID 20271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromoeicosane (4276-49-7) for sale [vulcanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromoeicosane and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265406#synonyms-for-1-bromoeicosane-like-eicosyl-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com